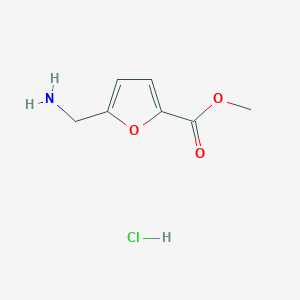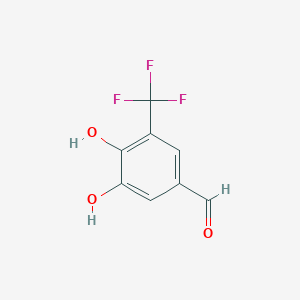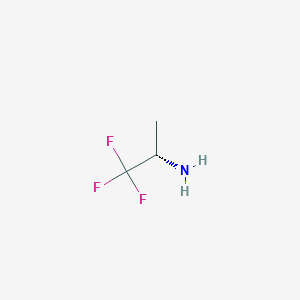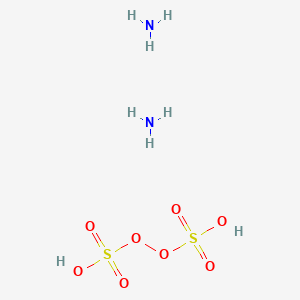
Ammonium persulfate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ammonium persulfate primarily involves the electrolysis of an aqueous solution of ammonium sulfate. A study by Zhu, Hii, and Hellgardt (2016) systematically investigated this process in a two-compartment electrolytic flow cell, using a boron-doped diamond coated anode. The study found that high current efficiency and productivity of persulfate could be obtained under optimized conditions, showcasing an efficient method for green synthesis of ammonium persulfate (Zhu, Hii, & Hellgardt, 2016).
Molecular Structure Analysis
Although specific studies focusing solely on the molecular structure analysis of ammonium persulfate were not identified in the search, understanding its structure is critical for analyzing its reactivity and properties. Ammonium persulfate consists of two persulfate ions (S2O8^2-) combined with two ammonium ions (NH4+), making it a potent oxidizer due to the presence of a high oxidation state of sulfur.
Chemical Reactions and Properties
Ammonium persulfate acts as a polymerizing agent for acrylamide gels, which can affect the activity of enzymes such as yeast enolase, as noted by Brewer (1967). This property is utilized in disc electrophoresis, indicating its significant role in biochemical methodologies and analyses (Brewer, 1967).
Physical Properties Analysis
While the search did not yield specific studies detailing the physical properties of ammonium persulfate, it is known to be a white crystalline solid that is highly soluble in water. The solubility and stability of ammonium persulfate in aqueous solutions are essential for its applications in chemical synthesis and industrial processes.
Chemical Properties Analysis
Ammonium persulfate's chemical properties, such as its role as an oxidizing agent, have been explored in various studies. For example, its use in the electrosynthesis process, as detailed by Wang Fu-an (2006), demonstrates its efficacy and efficiency as an oxidant in chemical synthesis. The study highlighted optimal conditions under which ammonium persulfate can be synthesized with high purity and yield, underscoring its chemical utility and application potential (Wang Fu-an, 2006).
Wissenschaftliche Forschungsanwendungen
Soil Remediation
- Scientific Field : Environmental Science
- Application Summary : APS is used in the remediation of organic-contaminated soil, specifically for naphthalene degradation .
- Methods of Application : This involves the reversible regeneration of APS through electrochemical synthesis for cyclic utilization . The performance and kinetic behaviors of Fe2±APS in the remediation of organic-contaminated soil are scrutinized .
- Results : Experimental results demonstrate a degradation rate of 76.39% of naphthalene in contaminated soil through Fe2±APS remediation with the optimal parameter (voltage of 8 V, flow velocity of 10 mL/min, ammonium sulfate concentration of 3 M) .
Microencapsulation
- Scientific Field : Materials Science
- Application Summary : APS is used in the solventless preparation of microcapsules with a polypyrrole shell .
- Methods of Application : A novel solventless method is used to fabricate the relevant microcapsules, with water-soluble APS as the cores and polypyrrole doped with petroleum resin as the shells .
- Results : The release pattern of the microcapsules is burst release, and its beginning release time could be precisely controlled by changing the type of doped resins and temperatures .
Polymerization Catalyst
- Scientific Field : Molecular Biology
- Application Summary : APS is used as a polymerization catalyst with TEMED for polyacrylamide gel formation .
- Methods of Application : APS is used in conjunction with TEMED to initiate the polymerization of acrylamide and bis-acrylamide to form a polyacrylamide gel .
- Results : The result is a polyacrylamide gel that can be used for various applications, including the study of protein-protein interactions via photoinitiated crosslinking chemistry .
Food Preservative
- Scientific Field : Food Science
- Application Summary : APS is used as a preservative in food products .
- Methods of Application : APS is added to food products to prevent spoilage and extend shelf life .
- Results : The use of APS as a food preservative helps maintain the quality and safety of food products .
Hair Bleaching
- Scientific Field : Cosmetology
- Application Summary : APS is an ingredient in hair bleaches .
- Methods of Application : APS is mixed with other ingredients to form a hair bleach that is applied to the hair .
- Results : The result is lighter hair color .
Printed Circuit Boards (PCBs)
- Scientific Field : Electronics
- Application Summary : APS is used in PCBs .
- Methods of Application : APS is used in the etching process of PCB manufacturing .
- Results : The use of APS in PCBs helps create the necessary pathways for electricity to flow .
Degradation of Emerging Contaminants
- Scientific Field : Environmental Science
- Application Summary : APS is used in the degradation of emerging contaminants .
- Methods of Application : Sulfate-based free radical advanced oxidation processes (AOPS) have received increasing attention in recent years due to their efficient degradation capabilities and adaptability to emerging pollutants .
- Results : The sulfate radicals generated from persulfate and permonosulfate have strong oxidizing properties and can effectively degrade emerging pollutants .
Olefin Polymerization
- Scientific Field : Polymer Chemistry
- Application Summary : APS is used in olefin polymerization as an initiator .
- Methods of Application : APS is used to initiate the polymerization of olefins .
- Results : The result is a polymerized olefin .
Photography
- Scientific Field : Photography
- Application Summary : APS is used in photography .
- Methods of Application : APS is used in the development process of photographs .
- Results : The result is a developed photograph .
Yeast Washing
- Scientific Field : Microbiology
- Application Summary : APS is used to wash infected yeast .
- Methods of Application : APS is used to clean yeast cultures that have been infected .
- Results : The result is a clean yeast culture .
Stain Removal
- Scientific Field : Textile Industry
- Application Summary : APS is used to remove pyrogallol stains .
- Methods of Application : APS is used in a solution to remove stains from textiles .
- Results : The result is a stain-free textile .
Battery Depolarizer
- Scientific Field : Electrochemistry
- Application Summary : APS is used as a depolarizer in batteries .
- Methods of Application : APS is used in the manufacturing process of batteries to prevent polarization .
- Results : The result is a battery that can deliver a consistent voltage .
Electrochemical Regeneration
- Scientific Field : Environmental Science
- Application Summary : APS is used in the electrochemical regeneration for naphthalene degradation in soil .
- Methods of Application : This involves the reversible regeneration of APS through electrochemical synthesis for cyclic utilization . The performance and kinetic behaviors of Fe2±APS in the remediation of organic-contaminated soil are scrutinized .
- Results : Experimental results demonstrate an impressive degradation rate of 76.39% of naphthalene (NAP) in contaminated soil through Fe2±APS remediation with the optimal parameter (voltage of 8 V, flow velocity of 10 mL/min, ammonium sulfate concentration of 3 M) .
Degradation of Pollutants
- Scientific Field : Environmental Science
- Application Summary : APS is used in the degradation of pollutants .
- Methods of Application : Sulfate-based free radical advanced oxidation processes (AOPS) have received increasing attention in recent years due to their efficient degradation capabilities and adaptability to emerging pollutants .
- Results : The sulfate radicals generated from persulfate and permonosulfate have strong oxidizing properties and can effectively degrade emerging pollutants .
Additive to Preserve Food
- Scientific Field : Food Science
- Application Summary : APS is used as an additive to preserve food .
- Methods of Application : APS is added to food products to prevent spoilage and extend shelf life .
- Results : The use of APS as a food preservative helps maintain the quality and safety of food products .
Washing Infected Yeast
- Scientific Field : Microbiology
- Application Summary : APS is used to wash infected yeast .
- Methods of Application : APS is used to clean yeast cultures that have been infected .
- Results : The result is a clean yeast culture .
Removal of Pyrogallol Stains
- Scientific Field : Textile Industry
- Application Summary : APS is used to remove pyrogallol stains .
- Methods of Application : APS is used in a solution to remove stains from textiles .
- Results : The result is a stain-free textile .
Battery Depolarizer
Safety And Hazards
Ammonium Persulfate can affect you when inhaled. Contact can irritate the skin and eyes. Exposure can irritate the nose and throat. Inhaling Ammonium Persulfate can irritate the lungs. Higher exposures may cause a build-up of fluid in the lungs (pulmonary edema), a medical emergency. Ammonium Persulfate may cause a skin allergy .
Zukünftige Richtungen
The activation of persulfate has received considerable attention for its potential application in the removal of pollutants. In recent years, various technologies have been developed to catalyze its activity, which can be classified into two main methods: homogeneous and non-homogeneous activation .
Eigenschaften
IUPAC Name |
diazanium;sulfonatooxy sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H2O8S2/c;;1-9(2,3)7-8-10(4,5)6/h2*1H3;(H,1,2,3)(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOXNKNUYICQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O8S2, Array, [NH4]2S2O8 | |
| Record name | AMMONIUM PERSULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/105 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIUM PERSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0632 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ammonium persulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ammonium_persulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9029691 | |
| Record name | Diammonium peroxydisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium persulfate appears as a white crystalline solid. A strong oxidizing agent. Does not burn readily, but may cause spontaneous ignition of organic materials. Used as a bleaching agent and as a food preservative., Dry Powder; Other Solid; Pellets or Large Crystals, Odorless crystals or white powder; [ACGIH], COLOURLESS CRYSTALS OR WHITE POWDER. | |
| Record name | AMMONIUM PERSULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/105 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Peroxydisulfuric acid ([(HO)S(O)2]2O2), ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium persulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/749 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | AMMONIUM PERSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0632 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: 83.5 g/100 g water at 25 °C, Freely soluble in water, Solubility in water, g/100ml at 20 °C: 58.2 | |
| Record name | Ammonium peroxydisulfate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7985 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMMONIUM PERSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0632 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.98 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.982 g/cu cm, 1.9 g/cm³ | |
| Record name | AMMONIUM PERSULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/105 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonium peroxydisulfate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7985 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMMONIUM PERSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0632 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Ammonium Persulfate | |
Color/Form |
Platelike or prismatic (monoclinic) crystals, or white granular powder, Colorless, white monoclinic crystals | |
CAS RN |
7727-54-0 | |
| Record name | AMMONIUM PERSULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/105 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonium peroxydisulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007727540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peroxydisulfuric acid ([(HO)S(O)2]2O2), ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium peroxydisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diammonium peroxodisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM PERSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22QF6L357F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ammonium peroxydisulfate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7985 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMMONIUM PERSULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0632 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Decomposes at 120 °C | |
| Record name | Ammonium peroxydisulfate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7985 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

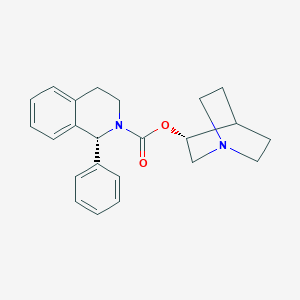
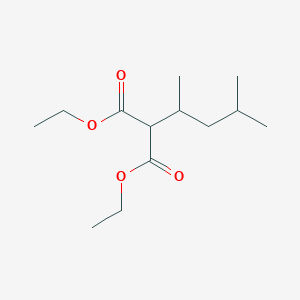
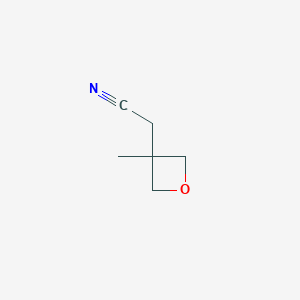
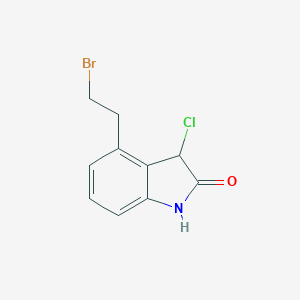
![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)

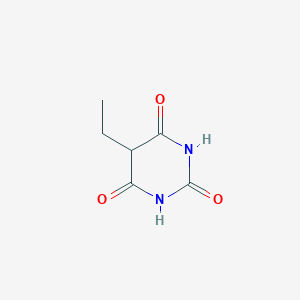
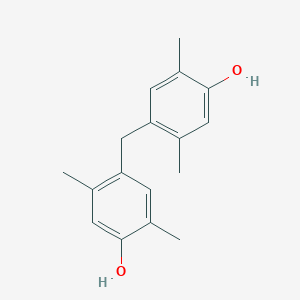
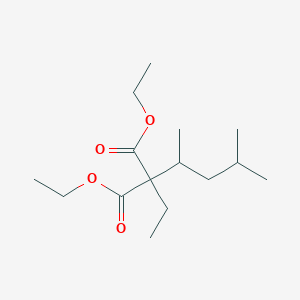
![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)

